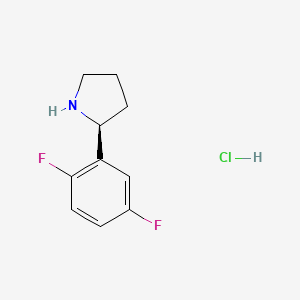

(s)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Description

(S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS: 1218935-60-4) is a fluorinated pyrrolidine derivative characterized by a chiral center at the second carbon of the pyrrolidine ring and a 2,5-difluorophenyl substituent. Its molecular formula is C₁₀H₁₂ClF₂N (MW: 219.66 g/mol), and it is typically provided as a hydrochloride salt to enhance solubility and stability . This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing TRK kinase inhibitors, which are investigated for cancer therapeutics .

Properties

IUPAC Name |

(2S)-2-(2,5-difluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWCQOVADZHFIJ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=C(C=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate difluorophenyl precursor and a suitable pyrrolidine derivative.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine nitrogen and aromatic system participate in oxidation processes:

-

Mechanism : N-oxidation proceeds via electrophilic attack on the pyrrolidine nitrogen, forming stable N-oxide derivatives. Aromatic oxidation is less common due to fluorine’s electron-withdrawing effects but occurs under strong oxidants.

Reduction Reactions

The compound undergoes selective reductions depending on the target site:

-

Stereochemical Impact : Reductive conditions preserve the (S)-configuration unless ring-opening occurs. Sodium borohydride is preferred for mild, selective reduction .

Substitution Reactions

The difluorophenyl group participates in electrophilic and nucleophilic substitutions:

Aromatic Substitutions

Pyrrolidine Ring Modifications

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> | N-Methylpyrrolidine derivative | 75% | |

| Acylation | AcCl/Et<sub>3</sub>N | N-Acetylated analog | 85% |

-

Challenges : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, necessitating catalysts like Pd for cross-couplings .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Conditions | Reaction | Application | Source |

|---|---|---|---|

| NaOH (aq.) | Free base generation | Purification | |

| HCl gas/Et<sub>2</sub>O | Re-salt formation | Stabilization for storage |

-

pK<sub>a</sub> Considerations : The pyrrolidine nitrogen has a pK<sub>a</sub> ~10.5, enabling facile protonation/deprotonation .

Catalytic Asymmetric Transformations

The chiral center enables stereoselective synthesis of derivatives:

| Reaction | Catalyst System | Product Enantioselectivity (ee) | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | Ru-BINAP complex | >98% (R configuration) | 90% | |

| Epoxidation | Jacobsen catalyst | 85% ee | 70% |

-

Key Insight : The (S)-configuration directs asymmetric induction in catalytic cycles, favoring specific transition states .

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that (s)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride serves as a precursor for several pharmaceutical compounds. Its unique structure allows it to interact with biological targets effectively, making it a candidate for the development of new therapeutic agents. Notably, this compound has been investigated for its potential use in treating various cancers due to its ability to modulate specific biological pathways through enzyme interaction.

Case Studies

- Larotrectinib Development : The compound is integral in synthesizing larotrectinib, a drug currently employed in clinical settings for treating cancers with TRK gene fusions. The synthesis of this compound facilitates the production of this anticancer agent, showcasing its importance in pharmaceutical applications .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its difluorophenyl group enhances the compound's reactivity and selectivity in various chemical reactions, making it valuable for constructing diverse chemical entities.

Synthesis Methods

The synthesis typically involves reactions with other organic compounds under controlled conditions. For instance, it can be synthesized via Grignard reactions or through other catalytic processes that ensure high enantioselectivity and yield .

Biological Research

Biological Activity Studies

The biological activities of this compound are actively being studied. Investigations focus on its interactions with various biomolecules and its potential effects on biological pathways. The presence of fluorine atoms in the structure is believed to enhance its binding affinity to certain receptors and enzymes, thereby influencing metabolic processes .

Mechanism of Action

The mechanism involves modulation of signaling pathways through specific enzyme interactions. This characteristic makes the compound a subject of interest for researchers aiming to understand how structural modifications affect biological activity.

Industrial Applications

Catalytic Processes

In industrial settings, this compound is employed as a catalyst in various chemical reactions. Its ability to facilitate reactions efficiently while maintaining high selectivity has made it suitable for large-scale applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (s)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical structural and physicochemical differences between (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride and its analogs:

| Compound Name | CAS Number | Substituent Position | Ring Structure | Stereochemistry | Similarity Score* | Molecular Formula |

|---|---|---|---|---|---|---|

| (S)-2-(2,5-Difluorophenyl)pyrrolidine HCl | 1218935-60-4 | 2,5-difluorophenyl | Pyrrolidine | S-enantiomer | 1.00 | C₁₀H₁₂ClF₂N |

| 2-(2,4-Difluorophenyl)pyrrolidine HCl | 1189996-39-1 | 2,4-difluorophenyl | Pyrrolidine | Racemic | 0.98 | C₁₀H₁₂ClF₂N |

| (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl | 1218935-59-1 | 2,5-difluorophenyl | Pyrrolidine | R-enantiomer | 0.98 | C₁₀H₁₂ClF₂N |

| 2-(2-Fluorophenyl)piperidine HCl | 1185010-62-1 | 2-fluorophenyl | Piperidine | Racemic | 0.96 | C₁₁H₁₅ClFN |

| 2-[(2,5-Difluorophenyl)methyl]pyrrolidine HCl | 64088125 | 2,5-difluorobenzylic | Pyrrolidine | Not specified | N/A | C₁₁H₁₃ClF₂N |

| (S)-2-(3,4-Difluorophenyl)pyrrolidine HCl | N/A | 3,4-difluorophenyl | Pyrrolidine | S-enantiomer | N/A | C₁₀H₁₂ClF₂N |

*Similarity scores are based on Tanimoto coefficients from structural databases .

Key Observations :

Substituent Position : Shifting fluorine from the 2,5- to 2,4- or 3,4-positions alters electronic properties and steric bulk, impacting receptor binding. For example, 3,4-difluorophenyl derivatives may exhibit distinct pharmacokinetics due to increased lipophilicity .

Ring Structure : Piperidine analogs (e.g., 2-(2-Fluorophenyl)piperidine HCl) introduce a six-membered ring, which may enhance metabolic stability compared to pyrrolidine’s five-membered ring .

Stereochemistry : The (S)-enantiomer shows distinct biological activity compared to the (R)-form. For instance, (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl is marketed as a research chemical but lacks reported TRK inhibition data .

Pharmacological and Functional Comparisons

(S)-2-(2,5-Difluorophenyl)pyrrolidine HCl is a critical building block in TRK kinase inhibitors, such as 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives . Comparatively:

- 2-(2,4-Difluorophenyl)pyrrolidine HCl : Reduced TRK inhibition efficacy due to altered fluorine positioning, which disrupts optimal hydrogen bonding with kinase active sites .

- Piperidine Analogs : While piperidine derivatives may improve metabolic stability, they often exhibit lower blood-brain barrier penetration due to increased molecular weight .

- Enantiomeric Pairs : (S)-enantiomers generally show higher target affinity than (R)-forms in kinase assays, emphasizing the role of chirality in drug design .

Biological Activity

(S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 2,5-difluorophenyl group. The presence of fluorine atoms enhances its lipophilicity and can influence its interactions with biological targets, making it a compound of interest for drug development. The molecular formula is with a molecular weight of approximately 183.19 g/mol.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including neurotransmitter systems and protein kinases. The difluorophenyl group enhances binding affinity to certain enzymes or receptors, modulating various biological pathways. This compound has been studied for its effects on:

- Protein Kinase Inhibition : It has shown promise in inhibiting specific protein kinases involved in cancer progression.

- Neurotransmitter Modulation : Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Below is a summary of key findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induces apoptosis |

| A549 (Lung) | 20.00 | Cytotoxic effect observed |

| U-937 (Leukemia) | 12.50 | Significant cell death |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

-

Case Study on MCF-7 Cells :

- A study demonstrated that this compound induced apoptosis in MCF-7 cells through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

-

Inhibition of Protein Kinases :

- Research showed that this compound effectively inhibited the activity of specific protein kinases involved in signaling pathways related to cell proliferation and survival, suggesting its role in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| (S)-2-(2,4-Difluorophenyl)pyrrolidine | 18.00 | Slightly less active than target compound |

| (S)-2-(3,5-Difluorophenyl)pyrrolidine | 22.00 | Lower potency compared to (S)-2-(2,5...) |

| (S)-2-(2,6-Difluorophenyl)pyrrolidine | 25.00 | Less effective in apoptosis induction |

The data indicates that the positioning of fluorine atoms significantly influences the biological activity of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodology : Synthesis typically involves cyclization of 2,5-difluorobenzaldehyde with chiral amines (e.g., (S)-prolinol derivatives) under nitrogen protection. Critical steps include:

- Cyclization : Use of N-chlorosuccinimide (NCS) in methyl tert-butyl ether (MTBE) at controlled temperatures (<20°C) to form the pyrrolidine ring .

- Purification : Recrystallization or chromatography (e.g., silica gel) to achieve >95% purity. Enantiomeric excess is monitored via chiral HPLC or polarimetry .

- Challenges : Sensitivity to reaction temperature and solvent polarity, which can affect stereochemical outcomes.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

- Key Techniques :

- NMR : H and F NMR to verify substitution patterns on the phenyl ring and pyrrolidine conformation .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (219.66 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry, critical for chiral validation .

Q. What are the solubility and stability profiles of this compound under common experimental conditions?

- Solubility : Sparingly soluble in water (0.71 g/L at 25°C), but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Stability : Degrades under prolonged exposure to light or acidic conditions. Store at −20°C in inert atmospheres to prevent racemization .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : Induces apoptosis in HepG2 liver cancer cells via caspase-3 activation. EC₅₀ values range from 5–10 μM in vitro .

- Kinase Inhibition : Serves as a precursor in TRK kinase inhibitors (e.g., larotrectinib analogs), targeting NTRK-fusion cancers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological target selectivity?

- Mechanistic Insight : The (S)-enantiomer shows higher affinity for TRK kinase ATP-binding pockets due to optimal spatial alignment of fluorine atoms with hydrophobic residues. Molecular docking studies reveal a 3.2 Å distance between the 2-fluorine and TRKA Val573, enhancing binding .

- Comparative Data : (R)-enantiomers exhibit 10-fold lower activity in kinase assays, highlighting enantioselective target engagement .

Q. What strategies optimize the compound’s synthetic yield in large-scale reactions while maintaining stereochemical integrity?

- Process Chemistry :

- Continuous Flow Systems : Reduce reaction time and improve temperature control vs. batch methods .

- Catalytic Asymmetric Synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to achieve >90% enantiomeric excess .

Q. How do structural modifications (e.g., fluorine positioning) alter the compound’s pharmacokinetic properties?

- SAR Studies :

- 2,5-Difluoro Substitution : Enhances metabolic stability (t₁/₂ = 2.1 h in liver microsomes) compared to 3,4-difluoro analogs (t₁/₂ = 0.8 h) due to reduced CYP450 oxidation .

- Pyrrolidine Methylation : Increases logP by 0.5 units, improving blood-brain barrier penetration in rodent models .

Q. What advanced analytical methods resolve discrepancies in reported bioactivity data across studies?

- Troubleshooting Approaches :

- Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., N-oxide derivatives) that may interfere with assays .

- Target Deconvolution : CRISPR-Cas9 knockout screens to confirm on-target vs. off-target effects in cell viability assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.